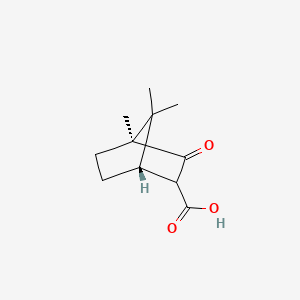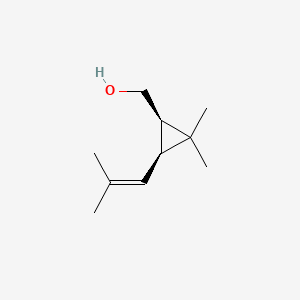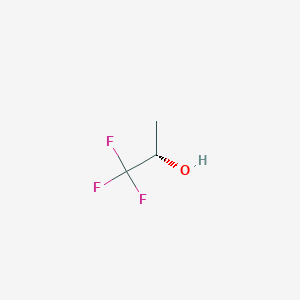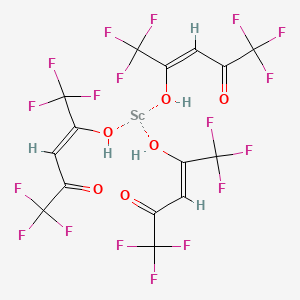
Cortisol 21-Thiolacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cortisol 21-Thiolacetate typically involves the acetylation of cortisol at the 21st position. This process can be achieved through the reaction of cortisol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 21st position .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial transformation and enzymatic processes. These methods utilize microorganisms such as Corynebacterium simplex to facilitate the hydrolysis and subsequent acetylation of cortisol derivatives . This approach is advantageous due to its efficiency and cost-effectiveness in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Cortisol 21-Thiolacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide to introduce various functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include ketone derivatives, alcohol derivatives, and substituted cortisol analogs. These products have diverse applications in medicinal chemistry and pharmaceutical research.
Applications De Recherche Scientifique
Cortisol 21-Thiolacetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various corticosteroids and glucocorticoid analogs.
Biology: The compound is utilized in studies related to hormone regulation and stress response.
Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the production of corticosteroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mécanisme D'action
Cortisol 21-Thiolacetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of target genes involved in inflammation, immune response, and metabolism . The compound’s mechanism of action involves both genomic and non-genomic pathways, leading to a wide range of physiological effects .
Comparaison Avec Des Composés Similaires
Cortisol 21-Thiolacetate can be compared with other similar compounds, such as:
Cortisol (Hydrocortisone): The primary naturally occurring glucocorticoid in humans, used in various therapeutic applications.
Prednisolone: A synthetic glucocorticoid with enhanced anti-inflammatory properties compared to cortisol.
Dexamethasone: A potent synthetic glucocorticoid with a longer duration of action and higher anti-inflammatory activity than cortisol.
Uniqueness: this compound is unique due to its specific acetylation at the 21st position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications.
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial fields
Propriétés
Numéro CAS |
74755-63-8 |
|---|---|
Formule moléculaire |
C₂₃H₃₂O₅S |
Poids moléculaire |
420.56 |
Synonymes |
11β,17-Dihydroxy-21-mercaptoprogesterone 21-Acetate; 11β,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione 21-Acetate; (11β)-21-(Acetylthio)-11,17-dihydroxypregn-4-ene-3,20-dione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
